3-(Chloromethyl)-4,5-dihydrobenzo[g][1,2]benzoxazole
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Overview
Description
3-(Chloromethyl)-4,5-dihydrobenzo[g][1,2]benzoxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4,5-dihydrobenzo[g][1,2]benzoxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid . This reaction forms the intermediate 2-(chloromethyl)-1H-benzo[d]imidazole, which is then cyclized to form the desired benzoxazole derivative .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. For example, the use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to enhance the synthesis of benzoxazole derivatives .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-4,5-dihydrobenzo[g][1,2]benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.
Substitution: The chloromethyl group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
3-(Chloromethyl)-4,5-dihydrobenzo[g][1,2]benzoxazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Benzoxazole derivatives, including this compound, are being studied for their anticancer properties.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-4,5-dihydrobenzo[g][1,2]benzoxazole involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Substituted Benzoxazoles: These compounds share a similar core structure but differ in the substituents attached to the benzoxazole ring.
Benzothiazoles: These compounds have a sulfur atom in place of the oxygen atom in the benzoxazole ring and exhibit different biological activities.
Benzimidazoles: These compounds have a nitrogen atom in place of the oxygen atom in the benzoxazole ring and are known for their antiparasitic properties.
Uniqueness
3-(Chloromethyl)-4,5-dihydrobenzo[g][1,2]benzoxazole is unique due to its specific chloromethyl substitution, which imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C12H10ClNO |
---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
3-(chloromethyl)-4,5-dihydrobenzo[g][1,2]benzoxazole |
InChI |
InChI=1S/C12H10ClNO/c13-7-11-10-6-5-8-3-1-2-4-9(8)12(10)15-14-11/h1-4H,5-7H2 |
InChI Key |
FJCBVGMTJHLNPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)ON=C2CCl |
Origin of Product |
United States |
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